molecular formula C17H24BrFN2O3 B1405660 tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate CAS No. 1227955-27-2

tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate

Cat. No.: B1405660
CAS No.: 1227955-27-2
M. Wt: 403.3 g/mol
InChI Key: LQGOVQKYSDBXDX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C17H24BrFN2O3. This compound is notable for its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a 2-(2-bromo-4-fluorophenoxy)ethyl moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2-(2-bromo-4-fluorophenoxy)ethyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Comparison: : tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate is unique due to the presence of both bromine and fluorine atoms in its structure, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of chemical properties that make it valuable for specific research applications .

Biological Activity

tert-Butyl 4-(2-(2-bromo-4-fluorophenoxy)ethyl)piperazine-1-carboxylate, with the chemical formula C₁₇H₂₄BrFN₂O₃ and a molecular weight of approximately 403.29 g/mol, is a synthetic compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available literature and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group , a piperazine ring , and a bromo-fluorophenoxy moiety . These structural components contribute to its unique properties, which may influence its interaction with biological targets.

PropertyValue
Chemical FormulaC₁₇H₂₄BrFN₂O₃
Molecular Weight403.29 g/mol
CAS Number1227955-27-2

Potential Pharmacological Effects

Piperazine derivatives have been associated with various biological activities, including:

  • Antidepressant effects
  • Antitumor properties
  • Antimicrobial activity

The presence of halogen substituents (bromine and fluorine) in the structure may enhance the compound's lipophilicity and receptor binding affinity, potentially leading to increased efficacy in therapeutic applications.

Interaction Studies

Research indicates that compounds with similar piperazine structures have shown promising results in binding to various receptors. For instance, studies involving piperazine derivatives have demonstrated interactions with serotonin receptors, which are crucial for mood regulation. Although direct studies on this compound are scarce, it is hypothesized that it may exhibit similar receptor binding capabilities due to its structural features .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step reactions that can include:

  • Formation of the piperazine ring.
  • Introduction of the bromo-fluorophenoxy group.
  • Carboxylation at the piperazine nitrogen.

Such synthetic pathways allow for further derivatization, potentially leading to analogs with enhanced biological activity or selectivity .

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds can provide insights into the unique biological profiles of this compound.

Compound NameCAS NumberKey Features
Tert-butyl 4-(2-(4-bromo-2-fluorophenoxy)ethyl)piperazine-1-carboxylate1227955-15-8Different halogen substitution pattern
Tert-butyl 4-(2-(bromophenoxy)ethyl)piperazine-1-carboxylateUnknownLacks fluorine substitution; may exhibit different activity
Tert-butyl 4-[2-(3-bromo-phenoxy)ethyl]piperazine-1-carboxylateUnknownVariation in bromine positioning affecting receptor interaction

Properties

IUPAC Name

tert-butyl 4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrFN2O3/c1-17(2,3)24-16(22)21-8-6-20(7-9-21)10-11-23-15-5-4-13(19)12-14(15)18/h4-5,12H,6-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGOVQKYSDBXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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